3-chloro-4-ethoxy-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide
Overview
Description
3-chloro-4-ethoxy-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro, ethoxy, and iodopyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the chloro and ethoxy groups through electrophilic aromatic substitution reactions. The iodopyridinyl group can be introduced via a nucleophilic substitution reaction using an appropriate iodopyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-ethoxy-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro, ethoxy, and iodopyridinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or deethoxylated products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Medicine: Its structural features suggest potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro, ethoxy, and iodopyridinyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-ethoxy-N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide
- 3-chloro-4-ethoxy-N-[(5-fluoropyridin-2-yl)carbamothioyl]benzamide
- 3-chloro-4-ethoxy-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide
Uniqueness
The unique combination of chloro, ethoxy, and iodopyridinyl groups in 3-chloro-4-ethoxy-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide distinguishes it from similar compounds
Properties
IUPAC Name |
3-chloro-4-ethoxy-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClIN3O2S/c1-2-22-12-5-3-9(7-11(12)16)14(21)20-15(23)19-13-6-4-10(17)8-18-13/h3-8H,2H2,1H3,(H2,18,19,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVPNFOYINLPPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClIN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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